Enhanced Computed Lipophilicity vs. N-Phenyl and N-Pyridyl Analogs
The target compound has a computed XLogP3 of 3.8, which is 0.8 units higher than the N-phenyl analog (CAS 590353-67-6, XLogP3 ~3.0) and 2.0 units higher than the N-(pyridin-3-ylmethyl) analog (CAS 522597-95-1, predicted XLogP3 ~1.8) [1]. This increased lipophilicity predicts improved membrane permeability but also potentially higher metabolic clearance, a critical trade-off for cellular assay design.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | N-phenyl analog (CAS 590353-67-6): ~3.0; N-(pyridin-3-ylmethyl) analog (CAS 522597-95-1): ~1.8 |
| Quantified Difference | +0.8 and +2.0 log units |
| Conditions | XLogP3 algorithm, PubChem 2021.05.07 release |
Why This Matters
Lipophilicity is a primary driver of passive membrane permeability and non-specific binding; selecting the compound with the right logP window is essential for cell-based assay reproducibility.
- [1] PubChem Compound Summary for CID 3610551, 2-amino-4-ethyl-N-(2-methoxyphenyl)-5-methylthiophene-3-carboxamide. National Center for Biotechnology Information (2025). View Source
